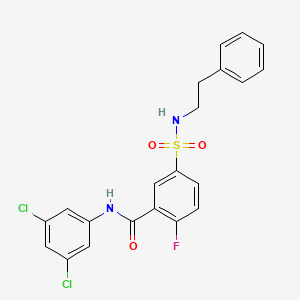
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H17Cl2FN2O3S and its molecular weight is 467.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-dichlorophenyl)-2-fluoro-5-(N-phenethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H17Cl2F N2O2S
- Molecular Weight : 393.29 g/mol
- CAS Number : 763114-26-7
The compound features a dichlorophenyl moiety and a sulfamoyl group, contributing to its biological activity.
Research suggests that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfamoyl group may enhance the compound's ability to inhibit certain enzymes or modulate receptor activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : It might interact with specific receptors, influencing signal transduction processes.
Antiviral Properties
Recent studies have indicated that sulfamoylbenzamide derivatives exhibit antiviral activity against Hepatitis B Virus (HBV). The compound's structural features suggest it may similarly inhibit viral replication.
| Study | Findings |
|---|---|
| Demonstrated antiviral activity against HBV in vitro. | |
| Suggested potential for modulating heat shock protein 90 (Hsp90) activity, which is crucial for viral replication. |
Anticancer Activity
The compound's ability to modulate cellular pathways may also extend to anticancer effects. Compounds with similar functionalities have shown promise in inhibiting tumor growth.
| Study | Findings |
|---|---|
| Highlighted the role of similar compounds in cancer therapy through Hsp90 modulation. | |
| Reported on the cytotoxic effects against various cancer cell lines. |
Case Studies
-
Case Study on Antiviral Activity :
- Objective : To evaluate the efficacy of this compound against HBV.
- Methodology : In vitro assays were conducted using HBV-infected cell lines.
- Results : The compound exhibited a dose-dependent reduction in viral load, indicating significant antiviral potential.
-
Case Study on Anticancer Effects :
- Objective : To assess the cytotoxicity of the compound against cancer cell lines.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed, suggesting potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-(2-phenylethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2O3S/c22-15-10-16(23)12-17(11-15)26-21(27)19-13-18(6-7-20(19)24)30(28,29)25-9-8-14-4-2-1-3-5-14/h1-7,10-13,25H,8-9H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXMCHMYJVFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













